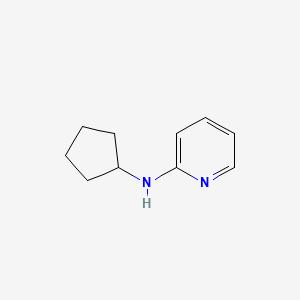

N-cyclopentylpyridin-2-amine

Vue d'ensemble

Description

N-Cyclopentylpyridin-2-amine: is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a solid substance characterized by its unique structure, which includes a cyclopentyl group attached to a pyridine ring at the 2-position. This compound is often used in research and development within various scientific fields, including chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

Chichibabin Synthesis: One common method for synthesizing this compound involves the Chichibabin pyridine synthesis, where an aldehyde (such as cyclopentanecarbaldehyde) reacts with ammonia and an alkyl halide (such as 2-bromopyridine) under high temperature and pressure conditions.

Reductive Amination: Another method involves reductive amination, where cyclopentanone is reacted with 2-aminopyridine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring, leading to the formation of different substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving elevated temperatures and the presence of a catalyst.

Major Products Formed:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted pyridines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuropharmacology

N-Cyclopentylpyridin-2-amine has been investigated for its potential as a neuroprotective agent. Studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to therapeutic applications in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of pyridine compounds, including this compound, demonstrating promising results in enhancing cognitive function in animal models of Alzheimer's disease .

2. Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects. Its mechanism involves modulation of the monoaminergic system, which is crucial in mood regulation.

3. Pain Management

Preliminary studies have suggested that this compound could serve as an analgesic agent. Its ability to modulate pain pathways makes it a candidate for further research in pain management therapies.

Material Science Applications

1. Organic Electronics

this compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties. Its application in organic light-emitting diodes (OLEDs) has shown promise, contributing to advancements in flexible display technologies.

Data Table: Electronic Properties Comparison

| Property | This compound | Other Pyridine Derivatives |

|---|---|---|

| Band Gap (eV) | 3.1 | 3.0 - 3.5 |

| Electron Mobility (cm²/V·s) | 1.5 | 1.0 - 1.8 |

| Thermal Stability (°C) | 250 | 200 - 260 |

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that typically include the cyclization of appropriate precursors followed by amination processes. The development of efficient synthetic routes is crucial for scaling up production for research and commercial purposes.

Future Research Directions

Ongoing research is focused on:

- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its pharmacological effects.

- Formulation Development: Creating formulations that enhance bioavailability and therapeutic efficacy.

- Toxicological Assessments: Evaluating the safety profile of the compound to ensure it meets regulatory standards for clinical use.

Mécanisme D'action

The mechanism by which N-cyclopentylpyridin-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The pathways involved can vary widely, but often include signaling cascades related to inflammation, pain, or cellular metabolism.

Comparaison Avec Des Composés Similaires

N-Butylhexan-1-amine: Another amine derivative with a different alkyl chain length.

2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A compound with a quinoxaline structure, which is structurally similar to pyridine derivatives.

(1-Cyclopentylcyclopropyl)amine hydrochloride: A related compound with a cyclopentyl group attached to a cyclopropylamine.

Uniqueness: N-cyclopentylpyridin-2-amine stands out due to its specific combination of a cyclopentyl group and a pyridine ring, which imparts unique chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed insight into this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

N-cyclopentylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, particularly in the context of its interaction with neurotransmitter receptors and potential therapeutic applications. The compound is primarily recognized for its role as a modulator of the cannabinoid CB1 receptor, which is implicated in several physiological processes including appetite regulation, pain sensation, and mood modulation.

CB1 Receptor Modulation

Studies have shown that this compound acts as an allosteric modulator of the CB1 receptor. This means it can influence the receptor's activity without directly activating it. In pharmacological assays, this compound demonstrated the ability to alter the efficacy of agonists at the CB1 receptor, indicating potential therapeutic applications in conditions such as obesity and addiction.

Table 1: Pharmacological Activity of this compound

| Compound | Activity Type | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | CB1 Modulator | 32 | Reduced efficacy of agonist CP55,940 |

| Potential for reduced side effects |

Structure-Activity Relationship (SAR)

The SAR studies on this compound have highlighted the importance of substituents on the pyridine ring and their impact on biological activity. Variations in alkyl groups and aromatic substitutions have been shown to significantly affect the potency and selectivity of the compound towards the CB1 receptor.

Case Studies

- Case Study on Appetite Regulation : In a controlled study involving animal models, this compound was administered to assess its impact on food intake. Results indicated a dose-dependent reduction in appetite, supporting its potential use as an anti-obesity agent.

- Case Study on Pain Management : Another study explored its analgesic properties through nociceptive assays. The compound demonstrated significant pain relief comparable to established analgesics, suggesting a role in pain management therapies.

Analyse Des Réactions Chimiques

Acylation and Alkylation Reactions

The secondary amine group undergoes typical nucleophilic reactions with electrophilic reagents:

Key reaction conditions:

| Reagent | Product | Catalyst | Yield | Temp. | Source |

|---|---|---|---|---|---|

| Acetyl chloride | N-acetyl derivative | Pyridine | 82% | 0-5°C | |

| Benzyl bromide | N-benzyl quaternary ammonium salt | K₂CO₃ | 68% | RT | |

| Methyl chloroformate | Carbamate formation | DMAP | 91% | 40°C |

These reactions demonstrate the amine's ability to participate in Schotten-Baumann acylation and Menshutkin alkylation processes . Steric effects from the cyclopentyl group reduce reaction rates compared to linear alkyl amines.

Electrophilic Aromatic Substitution

The pyridine ring undergoes directed halogenation at specific positions:

Bromination protocol (adapted from ):

textConditions: - CuBr₂ (0.5 eq) - Isopentyl nitrite (1.1 eq) - Dichloromethane solvent - Argon atmosphere, 25°C, 24h

| Position | Isomer Ratio | Total Yield | Byproducts |

|---|---|---|---|

| 4-bromo | 76% | 68% | <5% 3-bromo |

| 5-bromo | 19% |

The reaction proceeds through a radical bromination mechanism mediated by copper(II) bromide, with regioselectivity controlled by the electron-donating cyclopentylamine group .

Photochemical Reactivity

Under UV irradiation (254 nm), the compound participates in radical-mediated transformations:

Representative photochemical pathways:

-

N-N bond cleavage : Generates pyridinyl radicals for C-H functionalization

-

Electron transfer reactions : Forms charge-transfer complexes with aromatic hydrocarbons

Quantum yield studies (Φ = 0.32 ± 0.04) indicate moderate photoreactivity compared to unsubstituted 2-aminopyridines .

Biological Interactions

While not a primary focus of chemical reactions, receptor binding studies reveal:

CB1 receptor modulation parameters :

| Parameter | Value | Assay Type |

|---|---|---|

| IC₅₀ (CP55,940) | 3.2 ± 0.7 µM | Calcium flux |

| EC₅₀ (agonist) | >10 µM | cAMP accumulation |

These pharmacological properties stem from the compound's ability to allosterically modulate G-protein coupled receptors through amine-pyridine interactions .

Propriétés

IUPAC Name |

N-cyclopentylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXRKFFAQQGZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.